molecular formula C9H5Cl2NO2S B8317348 2,3-Dichloro-3-phenylsulphonyl-acrylonitrile CAS No. 83285-27-2

2,3-Dichloro-3-phenylsulphonyl-acrylonitrile

Cat. No. B8317348
M. Wt: 262.11 g/mol
InChI Key: PHKFZNHKWSVWNM-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04424167

Procedure details

195 g (1 mol) of 3-phenylsulphonyl-propionitrile were melted at 100° C. in a 500 ml four-necked flask and 14 g of PCl3 and 4.2 g of pyridine were added as catalysts. 150 g (2.1 mols) of chlorine at 100° to 90° C. were then introduced during the course of 9 hours. 7 g of PCl3 and 2 g of pyridine were then added once more, and 160 g (2.25 mols) of chlorine was again introduced at 80° C. during the course of 12 hours, a part of the chlorine being entrained with the escaping HCl gas. 200 ml of water were now added dropwise at 20° C., whilst cooling. The phases were separated at 90° C. and the washing operation was repeated with 200 ml of water. In order to eliminate benzenesulphonyl chloride, the mixture was now boiled for 5 hours with 200 ml of water, and the organic phase was separated off and dried in vacuo. 227 g (87%) of a dark brown crude oil was obtained, which solidified on standing overnight. After warming the solid and dissolving it in 50 ml of ethanol, cooling the solution with ice and filtering off the precipitate under suction, 135 g (51%) of pale crystals, melting point 72° C., were obtained.
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
catalyst
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
160 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
7 g
Type
catalyst
Reaction Step Eight
Quantity
2 g
Type
catalyst
Reaction Step Eight
Name
dark brown crude oil
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][CH2:11][C:12]#[N:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)[Cl:15].ClCl.[ClH:20]>N1C=CC=CC=1.P(Cl)(Cl)Cl.O>[Cl:20][C:11](=[C:10]([Cl:15])[S:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)(=[O:8])=[O:9])[C:12]#[N:13]

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCC#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
4.2 g
Type
catalyst
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
160 g
Type
reactant
Smiles
ClCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
7 g
Type
catalyst
Smiles
P(Cl)(Cl)Cl
Name
Quantity
2 g
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
CUSTOM
Type
CUSTOM
Details
The phases were separated at 90° C.
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
dark brown crude oil
Type
product
Smiles
ClC(C#N)=C(S(=O)(=O)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 227 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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